molecular formula C21H29N3O2 B3774177 N-(3-cyclopentylpropyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide

N-(3-cyclopentylpropyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B3774177
M. Wt: 355.5 g/mol
InChI Key: HJEBULLIUGCIBG-UHFFFAOYSA-N
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Description

N-(3-cyclopentylpropyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a cyclopentylpropyl group, a phenylethyl group, and an oxadiazole ring, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-(3-cyclopentylpropyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c25-19(22-16-6-11-17-9-4-5-10-17)13-15-21-24-23-20(26-21)14-12-18-7-2-1-3-8-18/h1-3,7-8,17H,4-6,9-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEBULLIUGCIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCNC(=O)CCC2=NN=C(O2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopentylpropyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Phenylethyl Group:

    Formation of the Propanamide Moiety: The final step involves the coupling of the cyclopentylpropyl group with the oxadiazole derivative to form the propanamide moiety. This can be achieved using amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxadiazole ring or the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for biological assays and studies.

    Medicine: Due to its potential biological activities, it could be explored as a lead compound in drug discovery and development.

    Industry: The compound might find applications in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyclopentylpropyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide would depend on its specific biological target. Generally, oxadiazole derivatives are known to interact with various enzymes and receptors in the body. The compound could potentially inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyclopentylpropyl)-3-[5-(2-phenylethyl)-1,2,4-oxadiazol-2-yl]propanamide: Similar structure but with a different oxadiazole isomer.

    N-(3-cyclopentylpropyl)-3-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide: Similar structure with a thiadiazole ring instead of an oxadiazole ring.

    N-(3-cyclopentylpropyl)-3-[5-(2-phenylethyl)-1,3,4-triazol-2-yl]propanamide: Similar structure with a triazole ring.

Uniqueness

The uniqueness of N-(3-cyclopentylpropyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide lies in its specific oxadiazole ring and the combination of substituents, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyclopentylpropyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyclopentylpropyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide

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